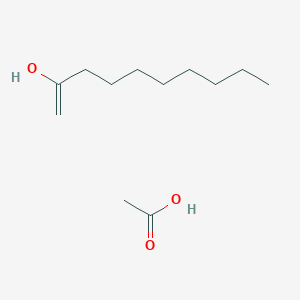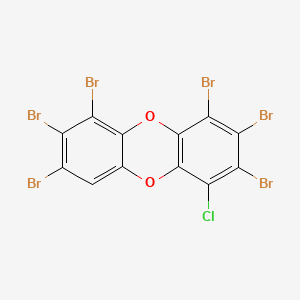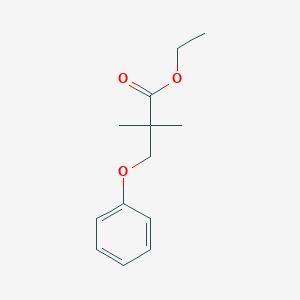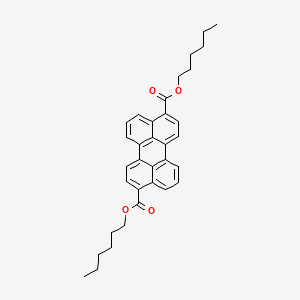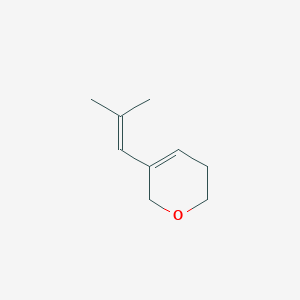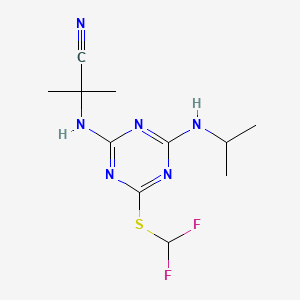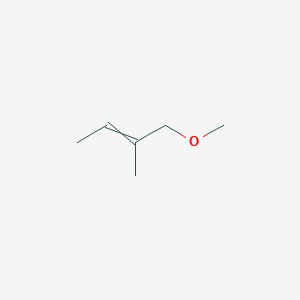
2-Butene, 1-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1-methoxy-2-methyl- is an organic compound with the molecular formula C6H12O It is a derivative of butene, where a methoxy group and a methyl group are attached to the second carbon of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-methoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the butene.
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-2-methyl- often involves the dehydrogenation of isopentane followed by liquid-phase isomerization. This process is typically carried out using sulfonic acid cation exchangers and distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alkanes or alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Butene, 1-methoxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Butene, 1-methoxy-2-methyl- involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electrophilic attack by oxidizing agents, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-butene: Shares a similar structure but lacks the methoxy group.
2-Methyl-1-butene: Another isomer with a different arrangement of the double bond and substituents.
1-Methoxy-2-methylpropane: Similar in having a methoxy group but differs in the carbon chain structure.
Uniqueness
2-Butene, 1-methoxy-2-methyl- is unique due to the presence of both a methoxy group and a methyl group on the butene chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
99349-19-6 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
1-methoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C6H12O/c1-4-6(2)5-7-3/h4H,5H2,1-3H3 |
Clé InChI |
WHATVSMTILGUIH-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


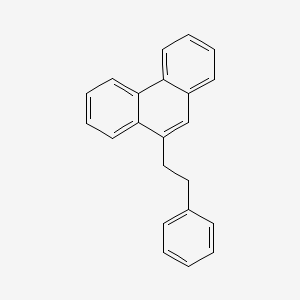




![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

